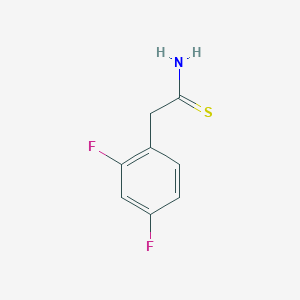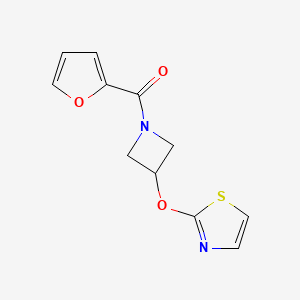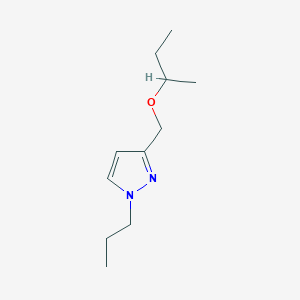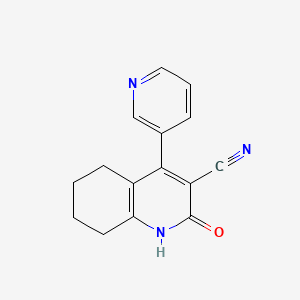
2-(2,4-Difluorophenyl)ethanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Difluorophenyl)ethanethioamide is a chemical compound with the CAS Number: 1250595-91-5 . It has a molecular weight of 187.21 .
Molecular Structure Analysis
The molecular formula of 2-(2,4-Difluorophenyl)ethanethioamide is C8H7F2NS . The InChI code is 1S/C8H7F2NS/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H2,11,12) .Aplicaciones Científicas De Investigación
Synthesis and Antipathogenic Activity
Research has shown the synthesis and characterization of various thiourea derivatives, including those related to 2-(2,4-Difluorophenyl)ethanethioamide, which have been tested for their antipathogenic activity against bacterial strains. These derivatives have demonstrated significant potential as novel antimicrobial agents, particularly effective against Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm-forming abilities. This suggests their potential application in developing new antibiofilm strategies (Carmen Limban, L. Marutescu, M. Chifiriuc, 2011).
Photolysis and Photoaffinity Probes
Studies on the photolysis of 3-aryl-3-(trifluoromethyl)diazirines, closely related to the chemical structure of interest, have highlighted the limitations of using such compounds in photoaffinity labeling due to their propensity for undergoing elimination and hydrolysis reactions. This research underscores the need for caution in the application of these compounds in biological systems, as their photoinsertion products may not be as stable as previously assumed (M. Platz, A. Admasu, S. Kwiatkowski, P. Crocker, N. Imai, D. Watt, 1991).
Synthesis of Fluorinated Heterocycles
Research on the rhodium(III)-catalyzed coupling of benzamides with 2,2-difluorovinyl tosylate for the synthesis of fluorinated heterocycles has shown promising applications in pharmaceutical and agrochemical industries. The synthesis protocol allows for the efficient creation of 4-fluoroisoquinolin-1(2H)-ones and 5-fluoropyridin-2(1H)-ones, among others, demonstrating the utility of such fluorinated compounds in developing new chemical entities (Jia-Qiang Wu, Shang‐Shi Zhang, Hui Gao, Z. Qi, Chu-Jun Zhou, Wei-Wei Ji, Yaohong Liu, Yunyun Chen, Qingjiang Li, Xingwei Li, Honggen Wang, 2017).
Aggregation and Complex C–F/C–H Disorder
The study on the aggregation and complex C–F/C–H disorder involving the 2,5-difluorobenzene group has provided insights into the role of fluorine in molecular aggregation. This research is crucial for understanding the intermolecular interactions and structural properties of fluorinated compounds, which can influence their application in material science and organic electronics (P. Mocilac, I. A. Osman, J. Gallagher, 2016).
Polymer-Dopant Aggregates and Doping Efficiency
Investigations into the formation of polymer-dopant aggregates have shed light on the limitations of doping efficiency at high dopant concentrations. This study has significant implications for the design and optimization of organic semiconductors, highlighting the need for strategies to improve doping efficiency and thereby enhance the performance of organic electronic devices (J. Euvrard, A. Revaux, P. Bayle, M. Bardet, D. Vuillaume, A. Kahn, 2017).
Propiedades
IUPAC Name |
2-(2,4-difluorophenyl)ethanethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NS/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJRHCZFUFWWQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenyl)ethanethioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-benzyl-2-((4-bromobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2710385.png)
![[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol](/img/structure/B2710386.png)
![N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2710387.png)
![(2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enenitrile](/img/structure/B2710388.png)
![3-(2,5-dimethylbenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2710391.png)


![(3E)-3-{[(2,4-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2710394.png)
![7-Methyl-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2710397.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide](/img/structure/B2710400.png)

![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2710403.png)